2-(1-Benzylpiperidin-3-yl)ethanol

Description

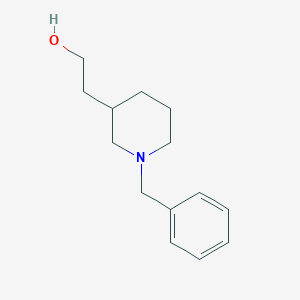

2-(1-Benzylpiperidin-3-yl)ethanol is a piperidine derivative featuring a benzyl group at the 1-position and an ethanol substituent at the 3-position of the piperidine ring. Its molecular formula is C₁₄H₂₁NO, with a molecular weight of 219.32 g/mol.

Properties

Molecular Formula |

C14H21NO |

|---|---|

Molecular Weight |

219.32 g/mol |

IUPAC Name |

2-(1-benzylpiperidin-3-yl)ethanol |

InChI |

InChI=1S/C14H21NO/c16-10-8-14-7-4-9-15(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14,16H,4,7-12H2 |

InChI Key |

XZUFAVCCCPUTLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Variations and Functional Groups

Key structural analogs differ in substituents on the piperidine ring or benzyl group, as well as functional groups (Table 1).

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| 2-(1-Benzylpiperidin-3-yl)ethanol | C₁₄H₂₁NO | 219.32 | Hydroxyl, benzyl | Ethanol substituent at C3 |

| (3-Amino-1-benzylpiperidin-3-yl)methanol | C₁₄H₂₁N₂O | 233.33 | Amino, hydroxyl, benzyl | Amino group at C3, methanol |

| [1-(4-Methyl-benzyl)-piperidin-3-yl]-methanol | C₁₄H₂₁NO | 219.32 | Hydroxyl, 4-methyl-benzyl | Methyl-substituted benzyl group |

| 2-(1-Benzylpiperidin-3-yl)ethanamine | C₁₄H₂₂N₂ | 218.34 | Amine, benzyl | Ethylamine substituent at C3 |

| N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide | C₂₇H₃₃N₃O₃S | 503.64 | Sulfonamide, methoxyethyl | Extended sulfonamide pharmacophore |

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for 2-(1-Benzylpiperidin-3-yl)ethanol?

- Methodological Answer : The synthesis of benzylpiperidine derivatives typically involves multi-step reactions. For this compound, key steps may include:

- N-Benzylation : Reacting piperidin-3-yl ethanol precursors with benzyl halides under basic conditions (e.g., K₂CO₃ in acetonitrile) to introduce the benzyl group.

- Reductive Amination : Using sodium cyanoborohydride or similar reagents to stabilize intermediates .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity.

Critical parameters include temperature control (0–25°C for sensitive steps) and inert atmospheres (N₂/Ar) to prevent oxidation of the ethanol moiety .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the benzylpiperidine scaffold (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine methylene signals at δ 2.5–3.5 ppm) and ethanol group (δ 3.6–3.8 ppm for -CH₂OH) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₂₁NO: 220.17) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) for purity assessment .

Q. How should stability studies be designed to evaluate this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Tests : Expose the compound to stressors (40°C/75% RH, UV light, acidic/basic pH) for 4–8 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Long-Term Stability : Store at -20°C in amber vials under inert gas. Assess every 3–6 months for changes in purity .

Advanced Research Questions

Q. How can researchers design in vitro experiments to investigate the interaction of this compound with neurotransmitter receptors?

- Methodological Answer :

- Radioligand Binding Assays : Use ³H-labeled ligands (e.g., ³H-spiperone for dopamine D₂ receptors) to measure displacement in rat striatal membranes. Include controls for nonspecific binding (e.g., 10 µM haloperidol) .

- Functional Assays : cAMP accumulation or calcium flux assays in transfected HEK293 cells expressing human serotonin (5-HT₃) or dopamine receptors. Dose-response curves (1 nM–100 µM) can determine EC₅₀/IC₅₀ values .

Q. What computational strategies are recommended to predict the pharmacokinetic and toxicological profiles of this compound?

- Methodological Answer :

- ADMET Prediction : Use QSAR models (e.g., SwissADME, pkCSM) to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions. Key parameters: LogP (~2.5), topological polar surface area (~40 Ų) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., dopamine D₂ receptor PDB: 6CM4) to assess binding stability and hydrogen-bond interactions .

Q. How should contradictory data in receptor binding studies be analyzed and resolved?

- Methodological Answer :

- Meta-Analysis : Compare results across assays (e.g., radioligand vs. functional assays) to distinguish competitive antagonism from allosteric modulation.

- Orthogonal Validation : Confirm findings using techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently .

- Structural Elucidation : Co-crystallization or cryo-EM of the compound-receptor complex to resolve binding ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.